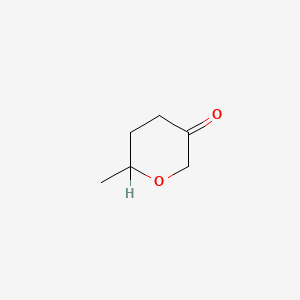
(2-hydroxyquinolin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxyquinolin-4-yl)boronic acid, also known as 2-HOQ-4-BA, is a boronic acid derivative of 2-hydroxyquinoline. It is a versatile molecule with numerous applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
(2-hydroxyquinolin-4-yl)boronic acid has numerous applications in scientific research. It is used in organic synthesis as a building block for the synthesis of complex molecules. It is also used as a catalyst for a variety of reactions, such as the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs and pharmaceuticals. In materials science, it is used to prepare functionalized materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid is not yet fully understood. However, it is believed to act as a Lewis acid, which means it can accept electrons from other molecules. This property allows it to act as a catalyst in a variety of reactions. Additionally, it is believed to form complexes with metal ions, which can also facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have some anti-inflammatory and anti-oxidant properties, as well as some potential anti-cancer effects. It has also been shown to have some potential cytotoxic effects.
実験室実験の利点と制限
(2-hydroxyquinolin-4-yl)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it also has some limitations. For example, it is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is highly sensitive to oxidation, which can limit its use in certain reactions.
将来の方向性
There are a number of potential future directions for the use of (2-hydroxyquinolin-4-yl)boronic acid. It could be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals and materials. It could also be used as a catalyst for a variety of reactions, such as the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. Additionally, it could be used to study its biochemical and physiological effects, as well as its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, it could be used to develop new methods of synthesis and new materials for use in a variety of applications.
合成法
(2-hydroxyquinolin-4-yl)boronic acid can be synthesized through a variety of methods. One common method involves the reaction of 2-hydroxyquinoline with boronic acid in the presence of a catalyst, such as palladium or copper, at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product. Other methods of synthesis include the reaction of 2-hydroxyquinoline with boronic esters, or the reaction of 2-hydroxyquinoline with boron tribromide.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2-hydroxyquinolin-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 2-hydroxyquinoline followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-nitrophenol", "acetic anhydride", "sodium acetate", "iron powder", "hydrochloric acid", "sodium borohydride", "boric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxyquinoline", "a. Dissolve 2-nitrophenol in acetic anhydride and add sodium acetate.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and wash the product with water and dry.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 2-hydroxyquinoline in hydrochloric acid and add iron powder.", "b. Heat the mixture to reflux for 2 hours.", "c. Cool the mixture and add sodium borohydride.", "d. Add boric acid and sodium hydroxide to the mixture and heat to reflux for 4 hours.", "e. Cool the mixture and filter the product.", "f. Wash the product with water and dry to obtain (2-hydroxyquinolin-4-yl)boronic acid." ] } | |
| 2245349-21-5 | |
分子式 |
C9H8BNO3 |
分子量 |
188.98 g/mol |
IUPAC名 |
(2-oxo-1H-quinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChIキー |
FRABUTDAQKEBBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)NC2=CC=CC=C12)(O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




